molecular formula C14H17NO2 B7874691 1-Phenacylazepan-2-one

1-Phenacylazepan-2-one

Cat. No.: B7874691
M. Wt: 231.29 g/mol
InChI Key: FRCYPHAIVQCTGU-UHFFFAOYSA-N
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Description

1-Phenacylazepan-2-one is a chemical compound that belongs to the class of azepanones It is characterized by a seven-membered ring containing a nitrogen atom and a phenacyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenacylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of a phenacyl halide with an azepanone derivative under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Phenacylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, where nucleophiles like amines or thiols replace the halide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted azepanones with various functional groups.

Scientific Research Applications

1-Phenacylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenacylazepan-2-one involves its interaction with specific molecular targets. The phenacyl group can interact with enzymes or receptors, leading to modulation of their activity. The nitrogen atom in the azepanone ring can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Phenacylazepan-2-one can be compared with other azepanone derivatives and phenacyl-containing compounds:

    Similar Compounds: 1-Phenylazepan-2-one, 1-Phenyl-2-azepanone, and hexahydro-1-phenyl-2H-azepin-2-one.

    Uniqueness: The presence of both the phenacyl group and the azepanone ring in this compound provides a unique combination of structural features that contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-phenacylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(12-7-3-1-4-8-12)11-15-10-6-2-5-9-14(15)17/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCYPHAIVQCTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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